molecular formula C26H32O11 B1667952 Brusatol CAS No. 14907-98-3

Brusatol

Cat. No. B1667952
CAS RN: 14907-98-3
M. Wt: 520.5 g/mol
InChI Key: ZZZYHIMVKOHVIH-VILODJCFSA-N
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Description

Brusatol is a triterpenoid and a natural product found in Brucea mollis and Brucea javanica . It has been recognized as a potent anticancer agent .


Synthesis Analysis

Brusatol has been used in the development of polymeric nanoparticles for the delivery of brusatol and docetaxel in the treatment of prostate cancer . The one-factor-at-a-time method was used to screen for formulation and process variables that impacted particle size .


Molecular Structure Analysis

The molecular formula of Brusatol is C26H32O11 . Its IUPAC name is methyl (1 R ,2 S ,3 R ,6 R ,8 R ,13 S ,14 R ,15 R ,16 S ,17 S )-10,15,16-trihydroxy-9,13-dimethyl-3- (3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo [12.5.0.0 1,6 .0 2,17 .0 8,13 ]nonadec-9-ene-17-carboxylate .


Chemical Reactions Analysis

Brusatol has been found to rapidly and potently decrease the expression of the majority of detected proteins, including Nrf2 . The most dramatically decreased proteins are those that display a short half-life, like Nrf2 . Brusatol also modulates the expression of several key molecular targets, such as Bcl-2-associated X protein (Bax), B-cell leukemia/lymphoma 2 protein (Bcl-2), B-cell lymphoma-extra-large (Bcl-xl), poly (ADP-ribose) polymerase (PARP), BCL2 associated agonist of cell death (BAD), cyclin D, and cysteine-aspartic proteases (caspase-3, caspase-7, and caspase-9) by which it promotes apoptosis in cancer cells .


Physical And Chemical Properties Analysis

The molecular weight of Brusatol is 520.5 g/mol . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Cancer Therapeutic

    • Field : Oncology
    • Application : Brusatol has been recognized as a potent anticancer agent . It exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity .
    • Methods : Brusatol is applied in experimental therapeutics for various human malignancies such as leukemia, lung cancer, pancreatic cancer, and brain tumors . It targets Nuclear factor erythroid 2-related factor 2 (NRF2)-guided gene transcription, as well as glutathione de novo synthesis .
    • Results : Brusatol has shown potent suppression on tumor cell metabolism and proliferation. It has been found effective against both hematopoietic malignancies and epithelial types of tumors .
  • Combination Therapy

    • Field : Pharmacology
    • Application : Brusatol is used in combination with other drugs like docetaxel in a nanoparticle platform for the treatment of prostate cancer .
    • Methods : The combination of brusatol and docetaxel is expected to produce synergistic effects .
    • Results : The combination therapy has shown to exhibit potent anticancer activity and play an important role in drug response and chemoresistance .
  • Modulation of Oncogenic Signaling Pathways

    • Field : Molecular Biology
    • Application : Brusatol modulates various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT and Keap1/Nrf2/ARE signaling pathways .
    • Methods : Brusatol’s anticancer effects involve modulation of these oncogenic signaling pathways .
    • Results : Studies have indicated that brusatol exhibits anticancer effects by modulating these pathways .
  • Anti-Inflammatory

    • Field : Immunology
    • Application : Brusatol has been found to have anti-inflammatory properties .
    • Methods : The anti-inflammatory effects of Brusatol are studied in various inflammation models .
    • Results : Brusatol has shown to reduce inflammation in these models, indicating its potential as an anti-inflammatory agent .
  • Hepatoprotective

    • Field : Hepatology
    • Application : Brusatol has been reported to have hepatoprotective effects .
    • Methods : The hepatoprotective effects of Brusatol are studied in liver injury models .
    • Results : Brusatol has shown to protect the liver in these models, indicating its potential as a hepatoprotective agent .
  • Modulation of Cell Motility

    • Field : Cell Biology
    • Application : Brusatol has been found to affect cell motility by inhibiting various signaling pathways .
    • Methods : The effects of Brusatol on cell motility are studied in various cell lines .
    • Results : Brusatol has shown to inhibit cell migration and invasion, indicating its potential in preventing metastasis .

Safety And Hazards

Brusatol is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3/t12-,14+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZYHIMVKOHVIH-VILODJCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164163
Record name Brusatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brusatol

CAS RN

14907-98-3
Record name Brusatol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14907-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brusatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brusatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRUSATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ATY6SZ64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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